molecular formula C11H19N5O3 B13756813 3-(2-Carbethoxyhydrazino)-6-(N-(2-hydroxypropyl)methylamino)pyridazine CAS No. 54121-08-3

3-(2-Carbethoxyhydrazino)-6-(N-(2-hydroxypropyl)methylamino)pyridazine

Cat. No.: B13756813
CAS No.: 54121-08-3
M. Wt: 269.30 g/mol
InChI Key: RIRSGFLEXKULRP-UHFFFAOYSA-N
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Description

Ethyl N-[[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]amino]carbamate is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of ethyl N-[[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]amino]carbamate involves several steps. One common method includes the reaction of 6-chloropyridazine with 2-hydroxypropyl(methyl)amine to form the intermediate 6-[2-hydroxypropyl(methyl)amino]pyridazine. This intermediate is then reacted with ethyl isocyanate to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts or specific temperature controls to optimize yield and purity.

Chemical Reactions Analysis

Ethyl N-[[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]amino]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl N-[[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]amino]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-[[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]amino]carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Ethyl N-[[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]amino]carbamate can be compared with other pyridazine derivatives, such as:

Ethyl N-[[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]amino]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

54121-08-3

Molecular Formula

C11H19N5O3

Molecular Weight

269.30 g/mol

IUPAC Name

ethyl N-[[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]amino]carbamate

InChI

InChI=1S/C11H19N5O3/c1-4-19-11(18)15-13-9-5-6-10(14-12-9)16(3)7-8(2)17/h5-6,8,17H,4,7H2,1-3H3,(H,12,13)(H,15,18)

InChI Key

RIRSGFLEXKULRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC1=NN=C(C=C1)N(C)CC(C)O

Origin of Product

United States

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